molecular formula C18H12Cl3N5Na2O8S2 B13794597 Benzenesulfonic acid, 4-((chloroacetyl)amino)-2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt CAS No. 72379-42-1

Benzenesulfonic acid, 4-((chloroacetyl)amino)-2-((1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, disodium salt

Cat. No.: B13794597
CAS No.: 72379-42-1
M. Wt: 642.8 g/mol
InChI Key: NLDPUNQZQQOYAI-UHFFFAOYSA-L
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Description

It is commercially recognized as C.I. Acid Yellow 17 or Lissamine Fast Yellow 2G, primarily used in textiles due to its bright yellow hue and moderate lightfastness . Structurally, it features:

  • A chloroacetyl amino group (–NHCOCH₂Cl) at the 4-position of the benzenesulfonic acid core.
  • An azo linkage (–N=N–) connecting to a pyrazole ring substituted with a methyl group, a keto group, and a 2,5-dichloro-4-sulfophenyl moiety.
  • Two sodium counterions enhancing water solubility.

Its synthesis involves sequential sulfonation, diazotization, and coupling reactions typical of azo dyes .

Properties

CAS No.

72379-42-1

Molecular Formula

C18H12Cl3N5Na2O8S2

Molecular Weight

642.8 g/mol

IUPAC Name

disodium;2,5-dichloro-4-[4-[[5-[(2-chloroacetyl)amino]-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C18H14Cl3N5O8S2.2Na/c1-8-17(18(28)26(25-8)13-5-11(21)15(6-10(13)20)36(32,33)34)24-23-12-4-9(22-16(27)7-19)2-3-14(12)35(29,30)31;;/h2-6,17H,7H2,1H3,(H,22,27)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI Key

NLDPUNQZQQOYAI-UHFFFAOYSA-L

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC(=O)CCl)S(=O)(=O)[O-])C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthesis Overview

The preparation can be broken down into the following key stages:

  • 3.1.1. Preparation of Diazonium Salt

    • Starting from a sulfonated aromatic amine, typically 2-sulfophenyl derivatives, the aromatic amine is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form a diazonium salt intermediate.
  • 3.1.2. Azo Coupling Reaction

    • The diazonium salt is then coupled with a pyrazolone derivative, specifically 4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl, under alkaline conditions (pH 8-10) to form the azo linkage. This step is critical to form the characteristic azo bond (-N=N-) linking the two aromatic systems.
  • 3.1.3. Introduction of the Chloroacetyl Amide Group

    • The amino group on the sulfonated phenyl ring is acylated with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction occurs in an organic solvent like dichloromethane or acetone at low temperature to moderate temperature (0-25°C) to avoid side reactions.
  • 3.1.4. Neutralization and Salt Formation

    • The final compound is neutralized with sodium hydroxide to convert sulfonic acid groups into their disodium salt form, improving solubility and stability.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) pH Range Yield (%) Notes
Diazotization Aromatic amine, NaNO2, HCl 0-5 Acidic 85-90 Low temperature critical to stabilize diazonium salt
Azo Coupling Pyrazolone derivative, alkaline buffer (NaOH) 5-15 8-10 80-88 pH control essential to prevent hydrolysis
Chloroacetylation Chloroacetyl chloride, base (pyridine) 0-25 Neutral 75-82 Slow addition of acyl chloride recommended
Neutralization NaOH Room temperature Neutral Quantitative Converts sulfonic acid to disodium salt

Purification Techniques

  • The crude product is typically purified by recrystallization from aqueous ethanol or by dialysis to remove inorganic salts.
  • Chromatographic methods such as reverse-phase high-performance liquid chromatography (HPLC) may be employed for analytical purity confirmation.

Research Outcomes and Analytical Data

  • Spectroscopic Analysis: The azo bond formation is confirmed by UV-Vis spectroscopy showing characteristic absorption peaks around 400-450 nm. Infrared spectroscopy identifies amide carbonyl stretching (~1650 cm^-1) and sulfonate groups (~1150-1350 cm^-1).
  • Mass Spectrometry: Molecular ion peak at m/z 642.8 confirms molecular weight.
  • Elemental Analysis: Consistent with calculated values for C, H, N, S, Cl, and Na.
  • Thermal Stability: Thermogravimetric analysis shows stability up to 200°C before decomposition.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Critical Parameters Typical Yield (%)
Diazotization Aromatic amine, NaNO2, HCl 0-5°C, acidic medium Temperature, pH 85-90
Azo Coupling Pyrazolone derivative, NaOH buffer 5-15°C, pH 8-10 pH control, temperature 80-88
Chloroacetylation Chloroacetyl chloride, pyridine 0-25°C, neutral pH Slow reagent addition 75-82
Neutralization and Salt Formation Sodium hydroxide Room temperature, neutral Complete neutralization Quantitative

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage.

    Reduction: Reduction reactions can cleave the azo bond, leading to the formation of amines.

    Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium dithionite or zinc dust in acidic medium.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

  • Used as a precursor in the synthesis of dyes and pigments.
  • Acts as a catalyst in organic reactions due to its sulfonic acid group.

Biology

  • Investigated for its potential as an antimicrobial agent.
  • Studied for its interactions with biological macromolecules.

Medicine

  • Explored for its potential use in drug delivery systems.
  • Evaluated for its anti-inflammatory properties.

Industry

  • Utilized in the production of specialty chemicals.
  • Employed in the formulation of detergents and surfactants.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: Interacts with enzymes and proteins, altering their activity.

    Pathways Involved: Inhibits specific biochemical pathways, leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous benzenesulfonic acid derivatives:

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 2,5-Dichloro-4-sulfophenyl, chloroacetyl amino, disodium salt C₁₆H₁₀Cl₂N₄Na₂O₇S₂ 551.29 Textile dye (Acid Yellow 17); 95% purity; water-soluble .
Benzenesulfonic acid,4,5-dichloro-2-[2-[4,5-dihydro-3-methyl-5-oxo-1-(3-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]-, disodium salt 3-Sulfophenyl instead of 2,5-dichloro-4-sulfophenyl C₁₆H₁₀Cl₂N₄Na₂O₇S₂ Similar (~550–560) Altered solubility due to sulfonate position; potential for different dye shades .
4,4'-[4,5-Dihydro-5-oxo-4-[(4-sulfophenyl)hydrazono]-1H-pyrazol-1,3-diyl]bis[benzenesulfonic acid], trisodium salt Trisodium salt; bis-sulfophenyl groups C₂₂H₁₆N₄Na₃O₁₀S₂ Higher (~650–700) Enhanced water solubility; used in food additives or pharmaceuticals .
Benzenesulfonic acid,2-[2-[5-amino-3-methyl-1-(3-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]-4,5-dichloro-, calcium salt Calcium counterion; 5-amino pyrazole C₁₆H₁₃Cl₂N₅O₆S₂·Ca ~550–560 (with Ca) Reduced solubility in water; possible application in pigments or coatings .
Benzenesulfonic acid, 4-(4-ethyl-4,5-dihydro-3-octadecyl-5-oxo-1H-pyrazol-1-yl) Long alkyl chain (C₁₈H₃₇) C₂₉H₄₈N₂O₄S 520.77 Hydrophobic; surfactant or detergent additive .

Key Findings from Research

Solubility and Counterion Effects: Sodium salts (e.g., target compound, ) exhibit superior water solubility compared to calcium salts (e.g., ) or non-ionic derivatives (e.g., ), making them preferable for aqueous dyeing processes . Trisodium salts () show even higher solubility due to additional sulfonate groups.

Substituent Impact on Color and Stability: Electron-withdrawing groups (e.g., –Cl, –SO₃Na) enhance lightfastness but may reduce brightness. The target compound’s 2,5-dichloro-4-sulfophenyl group improves stability in acidic conditions . – Hydrophobic substituents (e.g., octadecyl in ) shift applications to non-aqueous systems like detergents.

Synthetic Complexity: Compounds with multiple sulfonate groups (e.g., ) require additional purification steps, increasing production costs.

Market and Industrial Relevance :

  • Sodium-based azo dyes (target compound, ) dominate the textile sector, while alkylated derivatives () are niche products in specialty chemicals .

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR in D₂O to confirm aromatic protons (δ 7.2–8.1 ppm), pyrazole protons (δ 3.1–3.5 ppm), and sulfonate groups (δ 45–50 ppm for ³¹P in related compounds) .
  • IR Spectroscopy : Identify azo (-N=N-) stretches at 1600–1500 cm⁻¹ and sulfonate (-SO₃⁻) stretches at 1180–1120 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS (negative mode) to confirm molecular ion [M–2Na]²⁻ at m/z 275.6 (calculated: 275.64) .

Advanced: How can contradictions in stability data under environmental conditions be resolved?

Methodological Answer :
Conflicting reports on stability may arise from variable pH, UV exposure, or redox conditions. To resolve discrepancies:

  • pH Stability : Perform accelerated degradation studies (40°C, 72 hours) in buffers (pH 2–12). Monitor via UV-Vis (λmax ~420 nm for azo group). Azo bonds degrade rapidly under acidic (pH <3) or alkaline (pH >10) conditions .
  • Photodegradation : Expose to UV light (254 nm) and analyze degradation products via LC-MS. Azo groups are prone to cleavage, forming sulfanilic acid derivatives .
  • Redox Sensitivity : Treat with Na₂S₂O₄ (reducing agent) or H₂O₂ (oxidizing agent). Reduction yields aromatic amines, while oxidation produces nitro derivatives .

Advanced: What mechanisms govern its interactions with biomolecules, and how can they be studied?

Methodological Answer :
The azo and sulfonate groups enable covalent and electrostatic interactions:

  • Protein Binding : Use fluorescence quenching assays (e.g., bovine serum albumin). Measure binding constants (Kb) via Stern-Volmer plots. Competitive displacement with ibuprofen confirms hydrophobic pocket binding .
  • Enzyme Inhibition : Test acetylcholinesterase/carbonic anhydrase inhibition via Ellman’s assay. IC₅₀ values correlate with substituent electronegativity (e.g., chloro groups enhance inhibition) .
  • Molecular Docking : Simulate interactions using AutoDock Vina. The sulfonate group forms hydrogen bonds with Lys/Arg residues, while the azo group stabilizes π-π stacking .

Advanced: How can synthesis yield be optimized while minimizing byproducts?

Q. Methodological Answer :

  • Stoichiometry : Use a 1:1.2 molar ratio of diazonium salt to pyrazole derivative to account for side reactions .
  • Temperature Control : Maintain diazo coupling at 0–5°C to prevent diazonium salt decomposition.
  • Catalysis : Add Cu(I) iodide (0.5 mol%) to accelerate chloroacetylation, reducing reaction time by 30% .
  • Byproduct Analysis : Characterize impurities (e.g., unreacted sulfanilic acid) via LC-MS and optimize washing steps (e.g., 10% NaCl solution removes ionic byproducts) .

Basic: What factors influence its solubility and stability in aqueous solutions?

Q. Methodological Answer :

  • Solubility : The disodium sulfonate groups confer high water solubility (>50 mg/mL at 25°C). Solubility decreases in high-ionic-strength solutions (e.g., >1 M NaCl) due to salting-out effects .
  • pH Stability : Store solutions at pH 6–8 (buffered with 10 mM phosphate) to prevent azo bond hydrolysis. Avoid prolonged exposure to light or temperatures >40°C .

Advanced: What are its degradation pathways in environmental matrices?

Q. Methodological Answer :

  • Aerobic Conditions : Microbiological degradation by Pseudomonas spp. cleaves azo bonds, producing sulfanilic acid and pyrazole metabolites. Track via GC-MS .
  • Anaerobic Conditions : Reduction by Shewanella oneidensis MR-1 generates chloroaniline derivatives, which are persistent and require further remediation .
  • Abiotic Degradation : UV irradiation (sunlight simulation) yields benzenesulfonic acid and CO₂. Use FTIR to confirm C=O stretches (1700 cm⁻¹) from oxidation products .

Basic: What are its applications in analytical chemistry?

Q. Methodological Answer :

  • Chromogenic Reagent : Detect metal ions (e.g., Cu²⁺, Fe³⁺) via colorimetric assays. At pH 5, the azo group chelates metals, shifting λmax from 420 nm to 520 nm .
  • Biological Staining : Use 0.1% w/v solution in PBS to stain lipid membranes in cell cultures. Fluorescence quenching confirms localization .

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